molecular formula C30H24ClN5O B8055475 4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-alpha,alpha-dimethyl-benzeneacetonitrile,monohydrochloride

4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-alpha,alpha-dimethyl-benzeneacetonitrile,monohydrochloride

Cat. No.: B8055475
M. Wt: 506.0 g/mol
InChI Key: VDZVGMJFBACERH-UHFFFAOYSA-N
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Description

This compound, also known as Dactolisib (monohydrochloride form), is a heterocyclic organic molecule featuring a 1H-imidazo[4,5-c]quinoline core substituted with a 3-quinolinyl group at position 8, a methyl group at position 3, and a benzeneacetonitrile moiety modified with α,α-dimethyl groups at position 1 . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N5O.ClH/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;/h4-17H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVGMJFBACERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2,3-dihydro-3-methyl-2-oxo-8-(3-quinolinyl)-1H-imidazo[4,5-c]quinolin-1-yl]-α,α-dimethyl-benzeneacetonitrile, monohydrochloride (CAS Number: 2319647-83-9) is a novel quinoline derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C30H24ClN5OC_{30}H_{24}ClN_5O with a molecular weight of approximately 505.9975 g/mol. The structure features a complex arrangement that includes imidazoquinoline and quinoline moieties, which are known for their diverse biological activities.

Research indicates that quinoline derivatives often exhibit their biological effects through various mechanisms:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit key signaling pathways by targeting specific kinases such as PI3K and mTOR. These pathways are crucial in cancer cell proliferation and survival .
  • Receptor Interaction : Similar compounds have shown efficacy against c-Met and EGF receptors, which are implicated in tumor growth and metastasis . The interaction with these receptors can lead to reduced tumorigenesis.
  • Antiviral Activity : Quinoline derivatives have been reported to possess antiviral properties against several viruses including HIV and Zika virus . This suggests potential applications in virology.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Type Description References
Anticancer Inhibits cancer cell proliferation via kinase inhibition; effective against various cancer types.
Antiviral Exhibits activity against HIV and other viral strains; potential as a therapeutic agent.
Antimicrobial Demonstrated effectiveness against bacterial strains; potential for use in treating infections.
Cytotoxicity Shows selective cytotoxicity towards cancer cells while sparing normal cells in preliminary studies.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated significant dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
  • Kinase Inhibition Assays : In assays targeting PI3K and mTOR pathways, the compound demonstrated IC50 values comparable to established inhibitors, highlighting its potential for further development as a therapeutic agent in oncology.
  • Antiviral Efficacy : In a recent study, the compound was tested against Zika virus in vitro, showing promising antiviral activity that warrants further exploration into its mechanism of action.

Scientific Research Applications

Cancer Treatment

NVP-BEZ235 has been extensively studied for its anticancer properties. It has been shown to inhibit tumor growth in various cancer models, including:

  • Breast Cancer : Studies indicate that NVP-BEZ235 can significantly reduce tumor size in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
  • Lung Cancer : Research demonstrated that this compound effectively sensitizes lung cancer cells to chemotherapy agents by modulating the PI3K/Akt/mTOR signaling pathway .

Metabolic Disorders

Beyond oncology, NVP-BEZ235's role in metabolic disorders is being explored. Its ability to modulate lipid metabolism suggests potential applications in treating conditions like obesity and type 2 diabetes by improving insulin sensitivity and reducing fat accumulation .

Neurodegenerative Diseases

Emerging studies suggest that NVP-BEZ235 may have neuroprotective effects. By inhibiting mTOR signaling, it could potentially mitigate neuronal cell death associated with diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Breast Cancer

A preclinical study involving mice with breast cancer xenografts treated with NVP-BEZ235 showed a reduction in tumor volume by approximately 60% compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.

Case Study 2: Lung Cancer

In a clinical trial phase II study, patients with advanced lung cancer receiving NVP-BEZ235 exhibited a significant increase in progression-free survival rates compared to those on standard therapies alone. The combination therapy approach highlighted the compound's efficacy as an adjunct treatment.

Data Tables

Application Area Effectiveness Mechanism of Action
Cancer TreatmentSignificant tumor reductionPI3K/mTOR inhibition
Metabolic DisordersImproved insulin sensitivityModulation of lipid metabolism
Neurodegenerative DiseasesNeuroprotection observedInhibition of mTOR signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Features

The primary structural analogue identified is 2-(4-(2-Oxo-8-(pyridin-4-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile (17d) . Below is a detailed comparison:

Feature Dactolisib Monohydrochloride Compound 17d
Substituent at Position 8 3-Quinolinyl (bulky, aromatic heterocycle) Pyridin-4-yl (smaller, less lipophilic)
Position 1 Substituent α,α-Dimethyl-benzeneacetonitrile (steric bulk) Unmodified benzeneacetonitrile
Salt Form Monohydrochloride (enhanced solubility) Free base (lower solubility)
Molecular Weight Not explicitly reported in evidence LCMS: 414 [M + H]+
Synthesis Yield Not reported in provided evidence 12% (via Suzuki coupling and chromatography)
Purification Method Not detailed in evidence Silica gel column (CH₂Cl₂/MeOH 95:5)

Impact of Structural Differences

Substituent at Position 8: The 3-quinolinyl group in Dactolisib introduces greater aromaticity and lipophilicity compared to the pyridin-4-yl group in 17d. This likely improves target binding affinity but may reduce aqueous solubility . The pyridine ring in 17d, being smaller, could enhance metabolic stability but reduce hydrophobic interactions in biological systems.

Salt Form :

  • Dactolisib’s hydrochloride salt improves bioavailability, whereas 17d’s free base form may require formulation adjustments for pharmaceutical use .

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